Physical and chemical properties of 4-Amino-N-(2-methylphenyl)benzamide
Physical and chemical properties of 4-Amino-N-(2-methylphenyl)benzamide
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Amino-N-(2-methylphenyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of 4-Amino-N-(2-methylphenyl)benzamide (CAS No. 888-78-8), a key chemical intermediate and molecular scaffold in the field of medicinal chemistry. The document delineates its fundamental chemical identity, physicochemical properties, and spectroscopic profile. We explore its chemical reactivity, offer a representative synthetic pathway, and outline a robust protocol for its characterization. The guide emphasizes the compound's significance, particularly its role as a foundational structure in the development of targeted therapeutics, such as irreversible Bruton's tyrosine kinase (BTK) inhibitors. This paper is intended for researchers, chemists, and professionals in drug discovery and development, providing the technical accuracy and field-proven insights necessary for its application.
Introduction
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring.[1] This structural motif is prevalent in a wide array of pharmacologically active molecules, demonstrating diverse biological activities.[2] The specific compound, 4-Amino-N-(2-methylphenyl)benzamide, is a substituted benzanilide distinguished by an amino group at the para-position of the benzoyl ring and an N-substitution with a 2-methylphenyl (o-tolyl) group.
The strategic placement of these functional groups—a primary aromatic amine, a secondary amide linkage, and a sterically influential ortho-methyl group—makes this molecule a highly valuable and versatile building block in synthetic chemistry. Its utility is particularly highlighted in the design of kinase inhibitors, where precise molecular geometry and hydrogen bonding capabilities are paramount for target engagement. Notably, this compound has been integral to the discovery of novel, highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in the treatment of various B-cell malignancies and autoimmune disorders.[3] This guide aims to consolidate the known and predicted properties of this compound to facilitate its effective use in research and development.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 4-Amino-N-(2-methylphenyl)benzamide is defined by its specific molecular structure and is cataloged under several internationally recognized identifiers.
Caption: Chemical Structure of 4-Amino-N-(2-methylphenyl)benzamide
| Identifier | Value | Source |
| CAS Number | 888-78-8 | [3] |
| Molecular Formula | C₁₄H₁₄N₂O | [3] |
| Molecular Weight | 226.28 g/mol | [3] |
| IUPAC Name | 4-amino-N-(2-methylphenyl)benzamide | N/A |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | [3] |
| InChIKey | HARHPNGPIOLPBW-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The properties listed below are a combination of experimentally derived and computationally estimated values, providing a robust profile for laboratory application.
| Property | Value | Method / Source |
| Melting Point | 181.03 °C | EPI Suite[3] |
| 181 °C | Experimental[4] | |
| Boiling Point | 372.12 °C | EPA T.E.S.T. (Estimated)[3] |
| 432.66 °C | EPI Suite (Estimated)[3] | |
| Density | 1.23 g/cm³ | EPA T.E.S.T. (Estimated)[3] |
| Water Solubility | 24.84 mg/L | EPI Suite (Estimated)[3] |
| 50.13 mg/L | EPA T.E.S.T. (Estimated)[3] | |
| Appearance | White to off-white crystalline solid | Inferred from related benzamides[1][4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Field Insights: The low aqueous solubility is typical for a molecule with two aromatic rings and is a critical consideration for drug development, impacting both formulation and oral bioavailability. The presence of two hydrogen bond donors (-NH₂ and -NH-) and two acceptor sites (C=O and -NH₂) allows for specific and strong interactions with biological targets, such as the active site of an enzyme.
Spectroscopic Profile (Predictive Analysis)
While specific spectral data requires experimental acquisition, the structure of 4-Amino-N-(2-methylphenyl)benzamide allows for a confident prediction of its key spectroscopic features. This predictive analysis is crucial for confirming the identity and purity of synthesized material.
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¹H NMR Spectroscopy: The spectrum is expected to be complex in the aromatic region (approx. δ 6.5-7.8 ppm) due to the presence of two distinct, substituted phenyl rings. Key expected signals include:
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A singlet for the methyl (-CH₃) protons around δ 2.2-2.4 ppm.
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A broad singlet for the two primary amine (-NH₂) protons, which may exchange with D₂O.
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A broad singlet for the secondary amide (-NH-) proton, typically further downfield (δ 8.0-9.0 ppm).
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Distinct multiplets for the aromatic protons. The 1,4-disubstituted ring will show two doublets (an AA'BB' system), while the 1,2-disubstituted ring will present a more complex pattern.
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¹³C NMR Spectroscopy: The spectrum should display 14 unique carbon signals.
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The amide carbonyl (C=O) carbon will appear significantly downfield (δ 165-170 ppm).
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A signal for the methyl (-CH₃) carbon will be upfield (δ 15-20 ppm).
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Twelve signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the eight CH and four quaternary carbons of the phenyl rings.
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-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
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Two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
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A sharp peak around 3300 cm⁻¹ for the N-H stretch of the secondary amide.
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A strong, sharp absorption band around 1640-1660 cm⁻¹ (Amide I band) for the C=O stretching vibration.
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An absorption band around 1510-1550 cm⁻¹ (Amide II band) from N-H bending and C-N stretching.
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-
Mass Spectrometry (MS):
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Under Electron Ionization (EI), a prominent molecular ion peak (M⁺˙) is expected at m/z ≈ 226.
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Common fragmentation patterns would include cleavage of the amide bond, leading to fragments corresponding to the 4-aminobenzoyl cation (m/z 120) and the 2-methylaniline cation (m/z 107) or related radical cations.
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Chemical Properties and Reactivity
The reactivity of 4-Amino-N-(2-methylphenyl)benzamide is dictated by its three principal functional components: the primary aromatic amine, the secondary amide, and the two aromatic rings.
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Primary Aromatic Amine (-NH₂): This group is a nucleophilic center and a site for extensive derivatization. It can readily undergo acylation, alkylation, sulfonation, and diazotization followed by Sandmeyer-type reactions. Its strong activating, ortho-para directing nature significantly influences the electrophilic substitution pattern of the aminobenzoyl ring.
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Amide Linkage (-CONH-): The amide bond is chemically robust and resistant to hydrolysis under neutral conditions. However, it can be cleaved by refluxing in strong acid or base, yielding 4-aminobenzoic acid and 2-methylaniline. The N-H proton is weakly acidic and can be deprotonated by strong bases.
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Aromatic Rings: Both rings are susceptible to electrophilic aromatic substitution. The aminobenzoyl ring is highly activated towards substitution at the positions ortho to the amino group. The tolyl ring is moderately activated by the methyl group, with substitution directed to the ortho and para positions relative to it.
Representative Synthesis and Characterization
A logical and common approach to synthesizing this molecule involves a two-step process starting from commercially available precursors: amidation followed by reduction.
Caption: A representative two-step synthesis workflow.
Experimental Protocol: Quality Control and Characterization
This protocol ensures the identity and purity of a synthesized batch of 4-Amino-N-(2-methylphenyl)benzamide.
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Visual Inspection: Examine the sample for physical appearance. It should be a white to off-white crystalline solid, free of discoloration or foreign matter.
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Melting Point Analysis:
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Elute the plate with an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes).
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Visualize the plate under UV light (254 nm). A single spot confirms the presence of a single major component.
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-
Spectroscopic Confirmation:
-
Acquire ¹H NMR, IR, and Mass Spectra for the sample.
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Validation Step: Compare the acquired spectra against the predicted profiles detailed in Section 4.0. The presence of all expected peaks and the correct molecular ion in the mass spectrum validates the chemical identity. The absence of significant unassignable peaks confirms purity.
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Applications in Research and Drug Development
4-Amino-N-(2-methylphenyl)benzamide is not merely a laboratory chemical; it is a validated and highly valuable scaffold in modern drug discovery.
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Scaffold for Kinase Inhibitors: Its primary significance lies in its use as a core fragment for developing kinase inhibitors. The molecule's rigid structure, combined with its specific hydrogen bond donor/acceptor pattern, allows it to be oriented within the ATP-binding pocket of various kinases.
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Bruton's Tyrosine Kinase (BTK) Inhibitors: The most prominent application is in the design of irreversible BTK inhibitors.[3] In this context, the primary amine of the scaffold serves as an attachment point for an electrophilic "warhead" (e.g., an acrylamide group). This warhead forms a covalent bond with a cysteine residue in the BTK active site, leading to permanent, irreversible inhibition. The N-(2-methylphenyl) portion helps to confer selectivity and fits into a specific hydrophobic pocket of the enzyme.
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Broader Pharmacological Potential: The general benzamide structure is a well-known pharmacophore present in antipsychotic, antiemetic, and prokinetic agents. While this specific derivative is most noted for its use in oncology, its structure warrants investigation for other potential central nervous system or gastrointestinal applications.[2]
Safety and Handling
Specific GHS hazard data for 4-Amino-N-(2-methylphenyl)benzamide is not extensively published. However, based on the known hazards of structurally similar aromatic amines and amides, prudent laboratory practices are mandatory.[5][6]
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General Handling: Always handle the compound in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Toxicity: Aromatic amines can be toxic and may be skin/eye irritants. Avoid inhalation of dust and direct contact with skin and eyes. Assume the compound is harmful if swallowed, consistent with related benzamides.[5][6]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS before handling the material for comprehensive safety and disposal information.
Conclusion
4-Amino-N-(2-methylphenyl)benzamide is a chemical compound of significant strategic importance. Its well-defined physicochemical properties, including a high melting point and low water solubility, are characteristic of the molecular scaffolds used in drug development. The presence of versatile functional groups allows for straightforward chemical modification, while its core structure has been proven to be an effective foundation for highly selective enzyme inhibitors. The documented success of this scaffold in the creation of advanced BTK inhibitors underscores its value and ensures its continued relevance for researchers and scientists dedicated to the discovery of next-generation therapeutics.
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